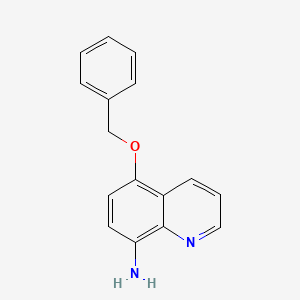![molecular formula C10H15ClN2O2S B8520631 N-[3-amino-3-(4-chlorophenyl)propyl]methanesulfonamide](/img/structure/B8520631.png)
N-[3-amino-3-(4-chlorophenyl)propyl]methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-amino-3-(4-chlorophenyl)propyl]methanesulfonamide is a chemical compound with a complex structure that includes an amino group, a chlorophenyl group, and a methanesulfonamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-amino-3-(4-chlorophenyl)propyl]methanesulfonamide typically involves multiple steps. One common method includes the reaction of 4-chlorobenzaldehyde with nitromethane to form 4-chlorophenyl-2-nitropropene. This intermediate is then reduced to 3-amino-3-(4-chlorophenyl)propylamine, which is subsequently reacted with methanesulfonyl chloride to yield the final product.
Industrial Production Methods
Industrial production of this compound often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and pH of the reaction mixture, as well as using catalysts to speed up the reaction.
Análisis De Reacciones Químicas
Types of Reactions
N-[3-amino-3-(4-chlorophenyl)propyl]methanesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction can produce various amines.
Aplicaciones Científicas De Investigación
N-[3-amino-3-(4-chlorophenyl)propyl]methanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[3-amino-3-(4-chlorophenyl)propyl]methanesulfonamide involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-[3-amino-3-(4-chlorophenyl)propyl]methanesulfonamide include:
- N-(3-amino-3-(4-bromophenyl)propyl)methanesulfonamide
- N-(3-amino-3-(4-fluorophenyl)propyl)methanesulfonamide
- N-(3-amino-3-(4-methylphenyl)propyl)methanesulfonamide.
Uniqueness
What sets this compound apart from these similar compounds is the presence of the chlorophenyl group, which can influence its reactivity and interactions with other molecules. This unique structural feature can lead to different chemical and biological properties.
Propiedades
Fórmula molecular |
C10H15ClN2O2S |
|---|---|
Peso molecular |
262.76 g/mol |
Nombre IUPAC |
N-[3-amino-3-(4-chlorophenyl)propyl]methanesulfonamide |
InChI |
InChI=1S/C10H15ClN2O2S/c1-16(14,15)13-7-6-10(12)8-2-4-9(11)5-3-8/h2-5,10,13H,6-7,12H2,1H3 |
Clave InChI |
LOTCXTMPBNEGQX-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)NCCC(C1=CC=C(C=C1)Cl)N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(Tert-butoxycarbonyl)-5-methyl-6-azaspiro[2.5]octane-5-carboxylic acid](/img/structure/B8520566.png)





![2-Methyl-n-[4-nitro-3-(trifluoromethyl)phenyl]oxirane-2-carboxamide](/img/structure/B8520600.png)





